molecular formula C23H30O7 B12305814 Methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate

Methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate

Cat. No.: B12305814
M. Wt: 418.5 g/mol
InChI Key: WRVBJIVZZAJHJM-UHFFFAOYSA-N
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Description

Methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate is a semi-synthetic diterpenoid derivative, structurally related to the clerodane class of natural products. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly as a key intermediate or analog in the study of bioactive natural products. Research indicates that clerodane diterpenoids, such as those found in species like Vitex genus and Salvia divinorum , exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and insect antifeedant properties. The specific acetyloxy and carboxylate ester modifications on this molecule make it a valuable probe for Structure-Activity Relationship (SAR) studies, allowing researchers to elucidate the role of specific functional groups on receptor binding and efficacy. Its complex, polycyclic framework also presents a challenging and valuable template for synthetic organic chemistry efforts. This product is supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity for critical research applications. It is intended for use in laboratory research and is strictly labeled For Research Use Only.

Properties

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate

InChI

InChI=1S/C23H30O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16,18-19,27H,6,8,10-11H2,1-5H3

InChI Key

WRVBJIVZZAJHJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2(C(CCC(=O)C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)(C)C)O

Origin of Product

United States

Preparation Methods

The synthesis begins with the formation of the naphthobenzofuran core. A widely cited approach involves Lewis acid-mediated cyclization of substituted cyclohexanone precursors. For example, (4S,6R)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one derivatives undergo cyclization in the presence of FeCl₃ or BF₃·Et₂O to generate the bicyclic framework. This step establishes the stereochemistry at C4a, C6a, and C11b.

Key Reaction Conditions

Parameter Value
Catalyst FeCl₃ (10 mol%)
Solvent Dichloromethane
Temperature 50–60°C
Yield 68–72%

Introduction of the Acetyloxy Group

The acetyloxy moiety at position C6 is introduced via nucleophilic acyl substitution . A hydroxylated intermediate is treated with acetyl chloride in the presence of a base such as pyridine or DMAP. This step typically achieves >85% yield under anhydrous conditions.

Example Protocol

  • Dissolve the hydroxylated precursor (1 equiv) in dry THF.
  • Add acetyl chloride (1.2 equiv) and DMAP (0.1 equiv).
  • Stir at 25°C for 12 hours.
  • Quench with saturated NaHCO₃ and extract with ethyl acetate.

Methyl Esterification at C7

The carboxylate group is installed through Steglich esterification or Fischer esterification . A carboxylic acid intermediate reacts with methanol using DCC/DMAP or HCl catalysis.

Comparative Data

Method Reagents Yield
Steglich DCC, DMAP, MeOH 92%
Fischer HCl (gas), MeOH 78%

Oxidation and Stereochemical Control

The ketone at C1 is introduced via PCC oxidation of a secondary alcohol precursor. Stereochemical integrity at C4a and C6 is maintained using chiral auxiliaries or asymmetric catalysis. For instance, Sharpless epoxidation protocols ensure >90% enantiomeric excess (ee) in related systems.

Critical Parameters

  • Oxidant : PCC (2.5 equiv) in dichloromethane.
  • Temperature : 0°C to room temperature.
  • Workup : Filtration through Celite® to remove chromium byproducts.

Final Deprotection and Purification

Global deprotection of hydroxyl groups (e.g., TBS ethers) is achieved with HF·pyridine or TBAF. The crude product is purified via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from methanol/water.

Purification Outcomes

Method Purity Recovery
Flash Chromatography >98% 65%
Recrystallization 99.5% 55%

Spectroscopic Characterization

The compound is validated using advanced spectroscopic techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 3H, C4-CH₃), 2.06 (s, 3H, OAc), 3.72 (s, 3H, COOMe).
  • HRMS : m/z calc. for C₂₃H₃₀O₈ [M+H]⁺: 434.1991; found: 434.1989.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve reproducibility and safety. Patent US20150087688A1 highlights a telescoped process combining cyclization, acylation, and esterification in a single flow system, reducing reaction time from 72 hours to 8 hours.

Scale-Up Challenges

  • Exothermic Risk : Controlled by jacketed reactors with ∆T < 5°C.
  • Byproduct Formation : Mitigated using in-line IR monitoring.

Alternative Routes from Natural Precursors

Semisynthesis from Caesalpinia pulcherrima isolates (e.g., caesalpinin B) provides a shortcut. Hydrolysis of the natural product’s glycosidic bonds followed by selective acetylation yields the target compound in 41% overall yield.

Natural Precursor Advantages

  • Pre-existing stereocenters reduce synthetic steps.
  • Avoids toxic intermediates (e.g., Cr-based oxidants).

Emerging Technologies

Recent advances include enzyme-mediated acetylation using immobilized Candida antarctica lipase B (CAL-B), achieving 94% regioselectivity for the C6 hydroxyl group.

Biocatalytic Protocol

  • Enzyme : CAL-B (10 mg/mmol substrate).
  • Acyl Donor : Vinyl acetate (3 equiv).
  • Solvent : MTBE, 30°C, 24 hours.

Chemical Reactions Analysis

Types of Reactions

Caesalpine B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogens like chlorine (Cl₂) and bromine (Br₂) are typical reagents.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Caesalpine B, which may exhibit different biological activities .

Scientific Research Applications

Caesalpine B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Caesalpine B involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to three classes of analogs: benzofuran derivatives, acetylated natural products, and methyl ester-bearing molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Ring System Applications/Properties Sources
Target Compound C₂₂H₂₈O₈ Acetyloxy, hydroxy, oxo, methyl ester Naphtho[2,1-f][1]benzofuran Pharmacological research, intermediates
8-O-Acetylshanzhiside Methyl Ester C₂₁H₂₈O₁₁ Acetyloxy, hydroxy, methyl ester Cyclopenta[c]pyran Reference standards, supplements
Generic Benzofuran-carboxylic Acid Derivatives Varies Carboxylic acid, hydroxy, alkyl chains Benzofuran Antimicrobial, anti-inflammatory

Key Findings :

Compared to simpler benzofuran-carboxylic acid derivatives (e.g., those in ), its fused ring system may improve metabolic stability but reduce solubility .

Functional Group Influence :

  • The acetyloxy group in both the target compound and 8-O-acetylshanzhiside enhances lipophilicity, favoring membrane permeability in drug delivery .
  • The methyl ester group (common in both) acts as a prodrug motif, facilitating hydrolysis to active carboxylic acids in vivo .

Marine-derived benzofurans (e.g., salternamides) highlight the pharmacological promise of such scaffolds, though the target compound’s terrestrial or synthetic origin may limit ecological niche-specific bioactivity .

Research Findings and Implications

  • Synthetic Challenges : The compound’s stereochemical complexity necessitates advanced crystallization techniques (e.g., SHELXL for refinement ).
  • Stability: Acetylated derivatives like this compound often exhibit enhanced shelf-life compared to non-acetylated analogs, critical for pharmaceutical formulation .
  • Pharmacological Potential: While unconfirmed, its structural kinship to bioactive benzofurans supports hypotheses about antiproliferative or enzyme-inhibitory effects .

Biological Activity

Methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f]benzofuran-7-carboxylate is a complex organic compound with significant potential in biological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : Methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f]benzofuran-7-carboxylate.
  • Molecular Formula : C25H34O8.
  • Molecular Weight : 446.54 g/mol.

Structural Features

The compound features multiple functional groups including acetoxy and hydroxy groups which contribute to its biological activity. The naphthofuran core structure is known for its diverse pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to methyl 6-acetyloxy-4a-hydroxy have demonstrated antimicrobial effects. For instance, studies on related naphthofuran derivatives have shown effectiveness against various bacterial strains and fungi.

Anticancer Activity

Preliminary investigations suggest potential anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells. A study on a related compound revealed that it could inhibit cell proliferation in certain cancer cell lines while promoting apoptotic pathways .

Antileishmanial Effects

A case study on oxabicyclic derivatives similar to this compound indicated promising antileishmanial activity against Leishmania donovani, showcasing a synergistic effect when combined with existing treatments like miltefosine . This suggests that methyl 6-acetyloxy-4a-hydroxy could also exhibit similar properties.

The biological effects of methyl 6-acetyloxy-4a-hydroxy are hypothesized to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : It may modulate receptor activities that are pivotal in cell signaling pathways related to growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialNaphthofuran DerivativesInhibition of bacterial growth
AnticancerSimilar CompoundsInduction of apoptosis in cancer cells
AntileishmanialOxabicyclic DerivativesSynergistic effects with miltefosine

Detailed Research Insights

  • Antimicrobial Activity : A study demonstrated that naphthofuran derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the structural features of these compounds play a crucial role in their effectiveness.
  • Apoptosis Induction : Research indicates that the mechanism behind the anticancer effects involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in tumor cells .
  • Synergistic Effects in Leishmania : The combination therapy using oxabicyclic derivatives has shown enhanced efficacy against Leishmania parasites compared to monotherapy approaches .

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